molecular formula C17H18BF2N3O3 B13858652 3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide CAS No. 1094070-76-4

3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide

Cat. No.: B13858652
CAS No.: 1094070-76-4
M. Wt: 361.2 g/mol
InChI Key: FUTOMOMJNOTVRY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 3,4-difluoro groups and a pyrimidine ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) moiety. Its structure combines fluorine’s electron-withdrawing effects with the boronate ester’s reactivity in cross-coupling reactions, making it valuable in medicinal chemistry and materials science. The pyrimidine-boronate group enables participation in Suzuki-Miyaura couplings, while the fluorinated benzamide may enhance binding affinity in bioactive molecules .

Properties

CAS No.

1094070-76-4

Molecular Formula

C17H18BF2N3O3

Molecular Weight

361.2 g/mol

IUPAC Name

3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide

InChI

InChI=1S/C17H18BF2N3O3/c1-16(2)17(3,4)26-18(25-16)11-8-21-15(22-9-11)23-14(24)10-5-6-12(19)13(20)7-10/h5-9H,1-4H3,(H,21,22,23,24)

InChI Key

FUTOMOMJNOTVRY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide generally involves three key steps:

Each step requires specific reagents and conditions to ensure high yield and purity.

Synthesis of the Boronate Ester-Substituted Pyrimidinyl Intermediate

The boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, is typically introduced via palladium-catalyzed borylation reactions of halogenated pyrimidines or through direct coupling with bis(pinacolato)diboron. Literature reports various methods for installing this group on pyrimidine rings, often using:

A representative example from the literature shows a reaction mixture containing 4-chlorobenzamide, cesium fluoride, bis(pinacolato)diboron, and a nickel catalyst stirred in 1,4-dioxane at 100°C for 12 hours under argon, yielding the boronate ester intermediate in 75% yield after purification by silica gel chromatography.

Parameter Details
Catalyst Dichlorobis(trimethylphosphine)nickel (0.005 mmol)
Substrate 4-chlorobenzamide (0.5 mmol)
Base Cesium fluoride (1.0 mmol)
Boron Source 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative (1.05 mmol)
Solvent 1,4-dioxane (0.5 mL)
Temperature 100°C
Time 12 hours
Atmosphere Argon
Yield 75%

Formation of the 3,4-Difluorobenzamide Moiety

The benzamide portion bearing fluorine substituents is typically prepared via amide bond formation between the corresponding fluorinated benzoic acid derivative and an amine or ammonia source. The following method is commonly employed:

  • Activation of the carboxylic acid using coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBt)
  • Use of triethylamine as a base
  • Reaction carried out in dichloromethane at room temperature for several hours (e.g., 3 hours)
  • Saturation with ammonia gas to form the benzamide

An example procedure yielded the benzamide in 45% yield after purification by column chromatography.

Parameter Details
Acid 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (0.746 mmol)
Coupling Reagents EDCI (1.12 mmol), HOBt (1.12 mmol)
Base Triethylamine (1.49 mmol)
Solvent Dichloromethane (20 mL)
Ammonia Source Saturated ammonia gas
Temperature 20°C
Time 3 hours
Yield 45%

Summary of Research Findings and Data Tables

The following table summarizes key reaction conditions and yields from the preparation of intermediates and related compounds relevant to the target molecule:

Step Reaction Conditions Yield (%) Notes Reference
Borylation of chloropyrimidine Pd(dppf)Cl2·DCM, KOAc, B2Pin2, dioxane, 95°C, N2 atmosphere 79 Purified by silica gel chromatography
Amide bond formation EDCI, HOBt, Et3N, NH3 saturation, DCM, 20°C, 3 h 45 Purified by column chromatography
Nickel-catalyzed borylation Ni catalyst, CsF, trimethylsilane trifluoroethoxy, dioxane, 100°C, 12 h, Ar 75 Extraction and silica gel purification
Cross-coupling for kinase inhibitors Pd-catalyzed coupling of iodopyrimidine and boronate esters, mild heating Variable Used in medicinal chemistry for analog synthesis

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzamide derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity to these targets, while the boron atom can participate in unique chemical interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Key Structural Differences Molecular Formula Average Mass (g/mol) CAS No. Reference
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Morpholine replaces benzamide; lacks fluorine substituents C₁₄H₂₂BN₃O₃ 291.160 957198-30-0
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Isopropylamine replaces benzamide; no fluorine C₁₄H₂₃BN₄O₂ 290.17 1218791-46-8
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Chlorine replaces benzamide; simpler structure C₁₀H₁₃BClN₂O₂ 238.49 1003845-08-6
2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propan-2-ol Propan-2-ol substituent instead of benzamide C₁₄H₂₂BN₂O₃ 289.15 1319255-87-2

Key Observations :

  • The target compound’s benzamide group distinguishes it from morpholine (), alkylamine (), and alcohol derivatives ().
  • Fluorination at the 3,4-positions on the benzamide is unique and may enhance metabolic stability and target interaction compared to non-fluorinated analogues .
Physicochemical Properties
Property Target Compound Morpholine Derivative (CAS 957198-30-0) Propan-2-ol Derivative (CAS 1319255-87-2)
Melting Point Not reported 132–135°C Not reported
Molecular Weight ~383.2* 291.16 289.15
Solubility Likely low in water Low (boronate esters are typically lipophilic) Similar lipophilicity

*Estimated based on structural formula.

Biological Activity

3,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and boron in its structure suggests enhanced interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C17H18BF2N3O3 with a molecular weight of 361.2 g/mol. Its IUPAC name reflects its complex structure that includes both a benzamide moiety and a pyrimidine derivative linked to a boron-containing group.

PropertyValue
Molecular Formula C17H18BF2N3O3
Molecular Weight 361.2 g/mol
CAS Number 1094070-76-4
InChI Key FUTOMOMJNOTVRY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and binding affinity to target proteins. The boron atom may facilitate unique chemical interactions that can modulate the activity of these targets.

Potential Targets:

  • Enzymes: The compound may act as an inhibitor for certain kinases or other enzymes involved in signaling pathways.
  • Receptors: Interaction with various receptors could lead to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits promising biological activities relevant to cancer therapy and other diseases.

Case Studies

  • Inhibition of Kinases: In vitro studies have shown that compounds similar to this one can inhibit receptor tyrosine kinases (RTKs) involved in cancer progression. For instance, studies on related compounds demonstrated IC50 values in the low nanomolar range against specific kinases such as EGFR and VEGFR .
  • Cytotoxicity Assays: Preliminary cytotoxicity assays suggest that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Research Findings

Recent studies have focused on the optimization of similar compounds for enhanced efficacy and reduced side effects. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityIC50 Value (µM)Notes
EGFR Inhibition<0.1Selective against mutant forms
Cytotoxicity in Cancer Cells0.5Induces apoptosis through mitochondrial pathways
Enzyme Interaction0.05High binding affinity due to fluorine substitution

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves coupling a pyrimidine boronic ester with a difluorobenzamide derivative. Key steps include:

  • Using inert atmosphere (nitrogen/argon) to prevent boronic ester oxidation .
  • Optimizing solvent selection (e.g., DMF or THF) to enhance reaction efficiency .
  • Employing coupling agents like Pd catalysts for Suzuki-Miyaura cross-coupling .
  • Monitoring reaction progress via TLC or HPLC to ensure intermediate purity .

Q. Which analytical techniques are optimal for characterizing this compound?

Structural validation requires:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and boronic ester integrity .
  • HPLC with UV/Vis detection to assess purity (>95%) .
  • X-ray crystallography for resolving stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Substituent modification : Replace fluorine atoms with other halogens or electron-withdrawing groups to evaluate effects on target binding .
  • Boronic ester tuning : Compare tetramethyl dioxaborolan with cyclic boronate esters to assess stability and reactivity in biological systems .
  • Molecular docking : Use computational tools (e.g., AutoDock) to predict interactions with enzymes like proteases or kinases .

Q. How should contradictory bioactivity data across studies be resolved?

  • Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables .
  • Validate compound purity via LC-MS to rule out degradation products .
  • Cross-reference with theoretical frameworks : Align findings with known mechanisms of benzamide or boronic ester analogs .

Q. What strategies optimize reaction conditions for high-yield, high-purity synthesis?

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO) to improve boronic ester solubility .
  • Catalyst optimization : Compare Pd(PPh₃)₄ with Buchwald-Hartwig catalysts for coupling efficiency .
  • Temperature gradients : Perform reactions at 60–80°C to balance reaction rate and side-product formation .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Stress testing : Incubate in PBS (pH 7.4) at 37°C and analyze degradation via LC-MS over 24–72 hours .
  • Boronate ester hydrolysis : Monitor by ¹¹B NMR to quantify stability in aqueous media .

Q. What methods elucidate the compound’s mechanism of action in biological systems?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified target proteins .
  • Enzyme inhibition assays : Test against kinase panels to identify potential targets .
  • Cellular imaging : Use fluorescently tagged analogs to track subcellular localization .

Q. Which computational approaches predict pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Model membrane permeability and blood-brain barrier penetration .
  • ADMET profiling : Use tools like SwissADME to predict absorption, metabolism, and toxicity .

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